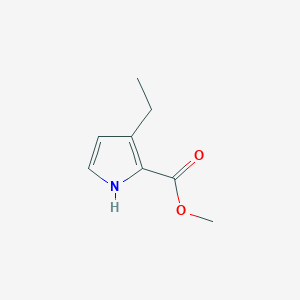

Methyl 3-ethyl-1H-pyrrole-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

methyl 3-ethyl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C8H11NO2/c1-3-6-4-5-9-7(6)8(10)11-2/h4-5,9H,3H2,1-2H3 |

InChI Key |

GFUDJCLTPLCFGP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NC=C1)C(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 3 Ethyl 1h Pyrrole 2 Carboxylate and Analogues

Classical and Established Synthetic Routes to Pyrrole-2-carboxylates

The synthesis of pyrrole-2-carboxylates, such as the target methyl 3-ethyl-1H-pyrrole-2-carboxylate, can be approached in two primary ways: functionalization of a pre-existing pyrrole (B145914) ring or construction of the substituted ring system from acyclic precursors. This section explores established methods that are foundational to the synthesis of this class of compounds.

Esterification of Pyrrole-2-carboxylic Acids

One of the most direct methods to obtain pyrrole-2-carboxylates is through the esterification of the corresponding pyrrole-2-carboxylic acid. wikipedia.org This approach is contingent on the availability of the precursor acid, in this case, 3-ethyl-1H-pyrrole-2-carboxylic acid. Standard esterification procedures can be employed, though care must be taken to account for the reactivity of the pyrrole ring, which is sensitive to strongly acidic conditions that can lead to polymerization.

Common methods include:

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) for the methyl ester) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by removing the water formed, often by using an excess of the alcohol.

Alkylation of Carboxylate Salts: The pyrrole-2-carboxylic acid can be deprotonated with a base (e.g., sodium hydroxide (B78521), potassium carbonate) to form a stable carboxylate salt. This salt is then treated with an alkylating agent, such as methyl iodide or dimethyl sulfate, to yield the methyl ester.

Using Diazoalkanes: Diazomethane provides a high-yield, mild method for converting carboxylic acids to their methyl esters. orgsyn.org However, due to the toxic and explosive nature of diazomethane, this method is often reserved for small-scale syntheses of valuable compounds.

A versatile, large-scale synthesis of ethyl pyrrole-2-carboxylate has been demonstrated starting from pyrrole and trichloroacetyl chloride. orgsyn.org The resulting 2-pyrrolyl trichloromethyl ketone is then treated with sodium ethoxide in ethanol (B145695) to furnish the ethyl ester in high yield. orgsyn.org This procedure is adaptable for other alcohols, meaning that using sodium methoxide (B1231860) in methanol would analogously produce the methyl ester. orgsyn.org

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Fischer-Speier | Alcohol, Acid Catalyst (H₂SO₄) | Reflux | Inexpensive reagents | Harsh conditions, potential for side reactions |

| Alkylation | Base, Alkyl Halide (e.g., CH₃I) | Room Temp. to mild heat | Mild conditions, high yield | Stoichiometric base required |

| Diazoalkanes | Diazomethane (CH₂N₂) | Room Temp. | High yield, very mild | Reagent is toxic and explosive |

Table 1: Comparison of Esterification Methods for Pyrrole-2-carboxylic Acids

Acylation Strategies for Pyrrole Ring Systems

Acylation of a simpler pyrrole, such as 3-ethylpyrrole, at the C2 position is another viable strategy. Pyrroles are electron-rich aromatic systems and readily undergo electrophilic substitution reactions like Friedel-Crafts acylation. However, the high reactivity of the pyrrole ring requires careful selection of reagents to avoid polymerization, which is common under standard Lewis acid catalysis (e.g., AlCl₃). nih.gov

Milder acylation methods are therefore preferred:

Vilsmeier-Haack Reaction: While this reaction typically installs a formyl group (an aldehyde), it is a cornerstone of pyrrole C-acylation chemistry. It uses a Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and a substituted amide like dimethylformamide (DMF). nih.gov

Houben-Hoesch Reaction: This method uses a nitrile (R-CN) and an acid catalyst (like HCl) to introduce an acyl group. It is particularly effective for electron-rich heterocycles like pyrroles.

Acylation with Acid Anhydrides or Acid Chlorides: These reagents can be used, often without a strong Lewis acid catalyst, or with milder catalysts to achieve acylation. For instance, acylation of pyrroles can be achieved using an acid chloride in the presence of a base like pyridine (B92270). A procedure for the acylation of pyrrole itself with trichloroacetyl chloride in diethyl ether has been well-documented, yielding 2-acylpyrroles. orgsyn.org This can then be converted to the desired ester. orgsyn.org

A general and facile synthesis of various pyrrole-2-carboxylic acid derivatives involves the acylation of pyrrole with trichloroacetyl chloride, followed by alcoholysis with the desired alcohol to form the ester. orgsyn.org This method avoids the use of moisture-sensitive organometallic reagents and is suitable for large-scale preparations. orgsyn.org

Cyclocondensation Approaches to Pyrrole Ring Formation

Building the pyrrole ring from acyclic precursors is often the most efficient way to achieve specific substitution patterns, as it avoids issues with regioselectivity that can plague the functionalization of a pre-formed ring. Several named reactions are cornerstones of pyrrole synthesis.

The Paal-Knorr synthesis is one of the most straightforward and widely used methods for preparing pyrroles. wikipedia.orgrgmcet.edu.in The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.orgalfa-chemistry.com The reaction is typically promoted by heat or acid catalysis. rgmcet.edu.inorganic-chemistry.org

The mechanism proceeds via the formation of a hemiaminal, followed by cyclization and subsequent dehydration to form the aromatic pyrrole ring. alfa-chemistry.com A key advantage of this method is its simplicity and the ready availability of 1,4-dicarbonyl precursors. rgmcet.edu.in To synthesize a 3-ethylpyrrole derivative, a 3-ethyl-1,4-dicarbonyl compound would be required.

Modern adaptations of the Paal-Knorr synthesis focus on milder and more environmentally friendly conditions. These include the use of catalysts like silica-supported sulfuric acid or iodine, often under solvent-free conditions, which can lead to shorter reaction times and higher yields. rgmcet.edu.in Mechanochemical activation in a ball mill has also been shown to be an effective, solventless method for promoting the Paal-Knorr reaction. researchgate.net

| Starting Materials | Conditions | Product | Yield |

| 2,5-Hexanedione, Aniline | Citric Acid (10 mol%), 30 Hz Ball Mill, 15 min | 1-Phenyl-2,5-dimethylpyrrole | 99% researchgate.net |

| 2,5-Hexanedione, Benzylamine | Citric Acid (10 mol%), 30 Hz Ball Mill, 15 min | 1-Benzyl-2,5-dimethylpyrrole | 99% researchgate.net |

| 3,4-Diethyl-2,5-hexanedione, Ammonia | Acetic Acid, Heat | 2,5-Dimethyl-3,4-diethylpyrrole | N/A |

Table 2: Examples of Paal-Knorr Pyrrole Synthesis

The Hantzsch pyrrole synthesis provides a versatile route to substituted pyrroles, including pyrrole-2-carboxylates. The classical reaction involves a three-component condensation of an α-haloketone, a β-ketoester, and ammonia or a primary amine. wikipedia.org

The mechanism begins with the formation of an enamine from the β-ketoester and ammonia/amine. wikipedia.org This enamine then acts as a nucleophile, attacking the α-haloketone. A subsequent intramolecular cyclization and dehydration afford the final pyrrole product. wikipedia.org The substitution pattern of the resulting pyrrole is directly determined by the choice of the three starting components, offering a high degree of control. For the synthesis of this compound, the reactants would theoretically be methyl 2-chloroacetoacetate (as the α-haloketone component), methyl 3-oxopentanoate (B1256331) (as the β-ketoester), and ammonia.

Variations of the Hantzsch synthesis have been developed to improve its scope and efficiency. For example, using continuous flow chemistry can significantly reduce reaction times and simplify purification. wikipedia.orgsyrris.com This method has been successfully applied to the one-step synthesis of various pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and α-bromoketones. syrris.com

The Piloty-Robinson synthesis is a thermal, acid-catalyzed conversion of ketone-derived azines into pyrroles. The reaction involves a wikipedia.orgwikipedia.org-sigmatropic rearrangement of the di-imine tautomer of the azine, followed by cyclization and elimination of ammonia to form the pyrrole ring.

Electrocyclization/Oxidation Sequences

A sophisticated strategy for constructing polysubstituted pyrroles involves a sequence of consecutive 6π-electrocyclization and ring-contraction reactions. researchgate.netorganic-chemistry.orgacs.org This methodology provides access to pyrroles from readily available starting materials under mild conditions. organic-chemistry.org

The process begins with the generation of 1,3-dienes, which can be accessed through the ring-opening of 2,5-dihydrothiophenes. organic-chemistry.org In the presence of an aminating agent like chloramine-T trihydrate, these dienes undergo selective sulfilimine formation. organic-chemistry.orgnih.gov This is followed by a spontaneous thermal 6π-electrocyclization at ambient temperature, which forms a 2,3-dihydrothiazine intermediate. researchgate.netnih.gov This intermediate is unstable and undergoes a spontaneous ring-contraction, proceeding through a 1,2-aza shift, to yield a dihydropyrrole. researchgate.net The final step is an oxidation or elimination reaction that leads to the aromatic pyrrole ring. researchgate.net

Experimental findings and DFT (Density Functional Theory) calculations support a mechanism involving the initial formation of a sulfilimine intermediate, which then proceeds through the 6π-electrocyclization and subsequent ring-contraction to form the pyrrole skeleton. researchgate.netacs.orgnih.gov The ability to adjust the electronic and steric properties of the 1,3-diene precursors allows for the isolation of key reaction intermediates, providing insight into the reaction pathway. researchgate.netacs.org

| Step | Description | Typical Reagents & Conditions | Key Intermediate |

|---|---|---|---|

| 1. Sulfilimine Formation | Reaction of a 1,3-diene with an aminating agent. | Chloramine-T trihydrate, acetonitrile, 23 °C. researchgate.netorganic-chemistry.org | Sulfilimine. nih.gov |

| 2. 6π-Electrocyclization | Spontaneous thermal cyclization of the sulfilimine. | Occurs at ambient temperature following formation. nih.gov | 2,3-Dihydrothiazine. nih.gov |

| 3. Ring-Contraction | Spontaneous rearrangement of the cyclic intermediate. | Occurs spontaneously after electrocyclization. researchgate.net | Dihydropyrrole. researchgate.net |

| 4. Aromatization | Oxidation or elimination to form the pyrrole ring. | Often occurs with a second equivalent of chloramine-T or via addition of an oxidant like m-CPBA. researchgate.netnih.gov | Substituted Pyrrole. |

Modern and Catalytic Approaches for Substituted Pyrroles

The limitations of classical pyrrole syntheses, such as the Paal-Knorr reaction, have driven the development of more versatile and efficient modern methodologies. uctm.eduresearchgate.net Transition metal catalysis, in particular, has emerged as a powerful tool for constructing and functionalizing the pyrrole ring with high levels of control and efficiency. researchgate.net These catalytic methods often proceed under mild conditions and offer access to a wide array of substituted pyrroles that are difficult to obtain through traditional routes. researchgate.netacs.org

Transition Metal-Catalyzed Synthetic Strategies

A variety of transition metals, including palladium, ruthenium, iron, rhodium, and zinc, have been employed to catalyze the synthesis of substituted pyrroles. researchgate.netnih.gov These strategies provide atom-efficient pathways to pyrroles with diverse substitution patterns. researchgate.net For instance, a combination of palladium, ruthenium, and iron catalysis can be used in a four-step sequence to produce β-substituted pyrroles with only water and ethene as byproducts. researchgate.net Similarly, catalysts like zinc iodide (ZnI2) or rhodium perfluorobutyrate can effectively convert dienyl azides into 2,5-disubstituted and 2,4,5-trisubstituted pyrroles at room temperature. nih.govorganic-chemistry.org

Cycloaddition reactions represent a highly effective strategy for the regioselective synthesis of polysubstituted pyrroles.

[3+2] Cycloaddition: This is one of the most convenient methods for synthesizing pyrrole heterocycles. nih.gov The Van Leusen reaction, which involves the [3+2] cycloaddition of tosylmethyl isocyanides (TosMICs) with electron-deficient compounds, is a prominent example. nih.gov This approach is valued for its operational simplicity and the ready availability of starting materials. nih.gov More recently, visible-light-mediated photocatalytic [3+2] annulation strategies have been developed, for instance, between N-aryl glycinates and 2-benzylidenemalononitrile, offering a sustainable and atom-economical route to polysubstituted pyrroles under mild, redox-neutral conditions. rsc.org Another approach involves the 1,3-dipolar cycloaddition of polarized ketene (B1206846) S,S- and N,S-acetals with carbanions from activated methylene (B1212753) isocyanides, allowing for precise control over the substitution pattern of 2,3,4-trisubstituted pyrroles. nih.gov

[4+1] Cycloaddition: The versatile synthesis of oligosubstituted pyrroles can be achieved via the cycloaddition of α-metalated isocyanides to acetylenes. uctm.edu

[6+2] Cycloaddition: While less common, novel cycloadditions are being explored. An organocatalytic, enantioselective [6+2] cycloaddition of in situ generated 2-methide-2H-pyrroles with aryl acetaldehydes provides a direct route to densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols. acs.org

Direct C-H functionalization of the pyrrole nucleus is an atom-economical strategy that avoids the need for pre-functionalized substrates. chemistryviews.orgnih.gov

Arylation: Transition metal catalysts are pivotal in directing the arylation to specific positions on the pyrrole ring. While functionalization typically occurs at the α-position (C2), specific catalysts can achieve otherwise difficult β-selectivity. acs.org For example, rhodium catalysts have been developed for the general β-selective C-H arylation of pyrroles with aryl iodides. acs.org Ruthenium catalysts, under oxidative conditions, can also facilitate the C2-H arylation of pyrroles using boronic acids, a reaction that tolerates a wide range of functional groups. chemistryviews.org Palladium catalysis is also widely used for the C-H arylation and alkenylation of pyrroles. nih.gov

Borylation: The introduction of a boryl group via C-H activation provides a versatile handle for further synthetic transformations. Iron-catalyzed C(sp²)-H borylation has emerged as a sustainable alternative to methods using precious metals. ed.ac.uk Using bench-stable iron pre-catalysts and photoirradiation, the C-H borylation of N-substituted pyrroles can be achieved. ed.ac.uk The regioselectivity is highly dependent on the nature of the nitrogen protecting group; N-Boc and N-triisopropylsilyl pyrroles undergo borylation with complete regioselectivity at the 3-position, while N-methylpyrrole yields a mixture of 2- and 3-borylated products. ed.ac.uk

The choice of catalyst is critical in determining the outcome and efficiency of pyrrole synthesis and functionalization.

Iron Complexes: Iron is an attractive catalyst due to its high natural abundance and low toxicity. ed.ac.uknd.edu Iron pincer complexes have been developed to stabilize the metal center and modulate its reactivity. nd.edu In C-H activation, iron catalysts, activated via photoirradiation, enable the C(sp²)-H borylation of pyrroles and other heterocycles, expanding the scope of functional group tolerance compared to previous methods. ed.ac.uk Iron catalysis is also used in multi-step syntheses; for example, ferric chloride can be used for the final aromatization step to convert pyrrolines into β-substituted pyrroles. researchgate.net

Palladium Complexes: Palladium is a versatile catalyst widely employed in pyrrole chemistry. nih.gov It is particularly effective for C-H arylation and alkenylation reactions on the pyrrole nucleus. nih.gov Palladium catalysts are also key in multi-component syntheses. One general route to β-substituted pyrroles involves a Pd-catalyzed monoallylation of amines with allylic alcohols, followed by the creation of unsymmetrical diallylated amines, ring-closing metathesis (often with a Ru catalyst), and final aromatization. researchgate.net Additionally, palladium(II) complexes derived from pyrrole-based Schiff bases have been synthesized and characterized for various applications. nih.govacs.org

| Catalyst/Metal | Reaction Type | Role and Selectivity | Reference |

|---|---|---|---|

| Iron (Fe) | C-H Borylation | Earth-abundant catalyst for C(sp²)-H borylation. Regioselectivity depends on N-substituent. | ed.ac.uk |

| Iron (Fe) | Aromatization | Ferric chloride (FeCl₃) is used to oxidize pyrrolines to pyrroles. | researchgate.net |

| Palladium (Pd) | C-H Arylation/Alkenylation | Catalyzes direct functionalization of the pyrrole nucleus. | nih.gov |

| Palladium (Pd) | Allylation | Used in multi-step syntheses for the allylation of amines as precursors to pyrrolines. | researchgate.net |

| Rhodium (Rh) | C-H Arylation | Enables unusual β-selective C-H arylation of pyrroles. | acs.org |

| Ruthenium (Ru) | C-H Arylation | Catalyzes C2-H arylation of pyrroles with boronic acids. | chemistryviews.org |

| Zinc (Zn) | Cyclization | ZnI₂ catalyzes the conversion of dienyl azides to substituted pyrroles. | nih.govorganic-chemistry.org |

Photo- and Electrochemical Methods for Pyrrole Synthesis

As enabling methodologies for sustainable organic synthesis, photochemical and electrochemical approaches have garnered significant attention, offering new pathways for constructing substituted pyrroles. rsc.org These methods often proceed under mild conditions, utilizing light or electricity as traceless reagents to activate molecules. rsc.org

Electrochemical Synthesis: Electrochemistry provides a powerful tool for oxidative cyclization reactions. Polysubstituted pyrroles can be synthesized via the electrochemical oxidative annulation of primary amines with aldehydes or ketones. rsc.org Another strategy involves the electrochemical oxidative cyclization of enamines. rsc.org By carefully tuning the oxidation potential, a selective cross-coupling between two different enamines can be achieved to form unsymmetrical NH-pyrroles. rsc.org Organoselenium-catalyzed electrochemical reactions of N-propargyl enamines can also yield 4-carbonyl pyrroles. rsc.org These methods leverage anodic oxidation to facilitate condensation and annulation sequences. rsc.org

Photochemical Synthesis: Visible-light photocatalysis has emerged as a potent technique for pyrrole synthesis. rsc.org For example, visible light can induce a [3+2] cycloaddition between 2H-azirines and pyrylium (B1242799) salts to form pyrrole-based products. rsc.org Heterogeneous photocatalysis, using recyclable catalysts like potassium poly(heptazine imide) (K-PHI), has been employed in reactions between N-unsubstituted tetrahydroisoquinolines and chalcones. rsc.org The oxidative potential of biological photosystems has also been harnessed; the photosystem I (PSI) protein complex can initiate the photooxidative polymerization of the pyrrole monomer to form conductive protein-polymer composites under simulated sunlight. acs.org These photo- and electrochemical methods often rely on proton-coupled electron transfer (PCET) mechanisms to generate key radical intermediates from common functional groups. nih.gov

Green Chemistry Principles in Pyrrole Synthesis

The application of green chemistry principles to the synthesis of pyrrole derivatives is a significant area of contemporary research, driven by the need for more efficient, safer, and environmentally benign chemical processes. ingentaconnect.comsemanticscholar.org Traditional methods for synthesizing pyrroles often involve hazardous reagents, toxic solvents, and harsh reaction conditions, leading to significant environmental impact. semanticscholar.org Green chemistry seeks to mitigate these issues by focusing on aspects such as waste reduction, the use of less hazardous substances, and energy efficiency. ingentaconnect.com Methodologies like microwave-assisted synthesis, the use of ultrasound, reactions in aqueous media or under solvent-free conditions, and the application of recyclable catalysts are central to this approach. ingentaconnect.comsemanticscholar.orgnih.gov These techniques not only reduce the environmental footprint but can also lead to improved reaction yields, shorter reaction times, and simplified product purification. ingentaconnect.comresearchgate.net

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. clockss.org The rapid and efficient heating provided by microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously improving product yields and purities. clockss.orgpensoft.net This technology has been successfully applied to the synthesis of various heterocyclic compounds, including pyrrole derivatives. clockss.orgresearchgate.net

In the context of pyrrole synthesis, MAOS facilitates reactions like the Paal-Knorr condensation and multicomponent reactions (MCRs) under solvent-free conditions, further enhancing their green credentials. clockss.orgpensoft.net For instance, a one-pot synthesis of N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives has been effectively accomplished through microwave irradiation of α-bromoacetophenones, amines, and ethyl acetoacetate (B1235776) without any solvent or catalyst. clockss.orgresearchgate.net Researchers optimized the conditions, finding that a microwave power of 500 W for 15 minutes provided the best results, demonstrating the efficiency and simplicity of the MAOS approach. clockss.org

| Entry | Power (W) | Time (min) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | 100 | 15 | None | 40 |

| 2 | 200 | 15 | None | 55 |

| 3 | 300 | 15 | None | 70 |

| 4 | 400 | 15 | None | 85 |

| 5 | 500 | 5 | None | 70 |

| 6 | 500 | 10 | None | 85 |

| 7 | 500 | 15 | None | 92 |

| 8 | 500 | 20 | None | 92 |

Data sourced from a study on the synthesis of ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate. clockss.org

Eliminating volatile organic compounds (VOCs) as solvents is a cornerstone of green synthesis. researchgate.net Solvent-free reactions, or those conducted in water, offer significant environmental and safety benefits, including reduced pollution, lower costs, and simpler procedures. researchgate.netresearchgate.net

Several successful strategies for synthesizing pyrroles under these conditions have been developed:

Manganese-Catalyzed Solvent-Free Synthesis : A stable, non-precious manganese complex has been used to catalyze the conversion of primary diols and amines into 2,5-unsubstituted pyrroles. nih.gov This reaction proceeds without any organic solvent, producing only water and molecular hydrogen as byproducts, and shows excellent selectivity, avoiding the formation of common side products like pyrrolidines or lactones. nih.gov

Reactions in Aqueous Media : The Paal-Knorr reaction, a classic method for pyrrole synthesis, can be performed efficiently in water without a catalyst. pensoft.net Another approach involves a three-component reaction between arylglyoxals, 1,3-diketones, and enaminoketones in water or a water-ethanol mixture, which are considered green solvents. nih.gov The products in these aqueous systems often precipitate and can be isolated by simple filtration. nih.gov

Synthesis from Bio-based Materials : Sustainable syntheses of N-substituted pyrrole carboxylic acid derivatives have been achieved by reacting primary amines with 3-hydroxy-2-pyrones, which can be derived from renewable sources. acs.org These reactions can be performed under solvent-free conditions at moderate temperatures (50–75 °C) or in basic water-methanol solutions at room temperature, yielding good to high amounts of the desired pyrroles. acs.org

| Method | Reactants | Catalyst/Conditions | Solvent | Key Advantage |

|---|---|---|---|---|

| Paal-Knorr Type | 1,4-Diols, Primary Amines | Manganese Complex (1 mol%) | Solvent-Free | High selectivity; only H₂O and H₂ as byproducts. nih.gov |

| Paal-Knorr Condensation | 2,5-Hexanedione, Primary Amines | No Catalyst, MW Heating | Water | Simplified, catalyst-free approach. pensoft.net |

| Multi-component Reaction | Arylglyoxals, 1,3-Diketones, Enaminoketones | None | Water or Water-Ethanol | Easy product isolation by filtration. nih.gov |

| From Pyrones | 3-Hydroxy-2-pyrones, Primary Amines | 50-75°C | Solvent-Free | Utilizes bio-based starting materials. acs.org |

Enzymatic Approaches for Pyrrole Esters

Biocatalysis, utilizing enzymes to mediate chemical transformations, represents a highly specific and environmentally friendly synthetic strategy. For the production of pyrrole esters, enzymatic transesterification has been shown to be a simple and effective approach. nih.govnih.gov Research has demonstrated that lipases, such as the commercially available Novozym 435, can efficiently catalyze the reaction between a pyrrole carboxylate and an alcohol to yield a variety of pyrrole esters. nih.govresearchgate.net

The process involves optimizing several reaction parameters to achieve high yields. Key factors investigated include the type of lipase, solvent, enzyme load, reaction time, and temperature. nih.govnih.gov In one study, a 92% yield was achieved for the transesterification of methyl 1H-pyrrole-2-carboxylate with benzyl (B1604629) alcohol under optimized conditions. nih.gov The use of molecular sieves was also found to be beneficial, as it removes the water byproduct and shifts the reaction equilibrium towards the product, increasing the conversion rate from 22% to 61% in one case. nih.gov This enzymatic method provides a mild and selective alternative to traditional chemical synthesis for producing valuable pyrrole esters. nih.govnih.gov

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Lipase Type | Novozym 435 | Showed the highest activity compared to other lipases. nih.gov |

| Solvent | Toluene | Provided a higher yield (46%) in initial screenings. nih.gov |

| Molecular Sieves | 1.0 g | Increased conversion significantly by removing water. nih.gov |

| Reaction Time | 24 hours | Yield improved from 20% at 6h to 61% at 24h. nih.gov |

| Temperature | 50 °C | Optimal temperature for maximizing enzyme activity and yield. nih.gov |

Automated Route Discovery for Pyrrole Carboxylic Acid Synthesis

The shift towards sustainable chemistry is increasingly supported by computational tools that can accelerate the discovery of new synthetic pathways from renewable feedstocks. nih.gov Automated route discovery, which uses algorithms to analyze vast reaction databases, can identify novel and promising synthetic routes that might be overlooked by traditional methods. nih.govresearchgate.net

This approach was successfully used to find new ways to synthesize pyrrole-2-carboxylic acid (PCA) from bio-based feedstocks like cellulose (B213188) and chitin. nih.govresearchgate.net By computationally analyzing reaction networks, researchers identified the reaction between D-glucosamine (derived from chitin) and pyruvic acid (derivable from cellulose) as a highly promising route to PCA. nih.gov Subsequent laboratory experiments validated the computational prediction, and the synthetic conditions were optimized to achieve a 50% yield of PCA. nih.gov This work demonstrates the power of combining automated synthesis planning with experimental validation to establish new, sustainable chemical spaces based on readily available biomass. nih.govresearchgate.net The protocol involves assembling reaction data, building a reaction network, searching for pathways, and ranking the routes against predefined criteria like sustainability and atom economy. researchgate.net

Specific Considerations for this compound Synthesis

The synthesis of a specifically substituted pyrrole like this compound requires precise control over the placement of functional groups on the heterocyclic ring, a concept known as regioselectivity. The choice of synthetic strategy is paramount to ensure the ethyl group is introduced at the C3 position and the methyl carboxylate group at the C2 position.

Achieving the desired 2,3-disubstituted pattern on the pyrrole ring necessitates a synthetic method where the connectivity of the precursors directly translates to the final product structure. Classical named reactions for pyrrole synthesis, such as the Hantzsch and Paal-Knorr syntheses, provide a foundational framework for this type of regiochemical control. ingentaconnect.comsemanticscholar.org

Hantzsch Pyrrole Synthesis : This method involves the condensation of an α-haloketone with a β-ketoester in the presence of ammonia or a primary amine. To synthesize the target molecule, one could envision a strategy starting with 2-bromo-3-pentanone (where the bromine dictates the position of the ester) and methyl acetoacetate. The reaction mechanism inherently sets the substitution pattern, making it a powerful tool for regioselective synthesis.

Paal-Knorr Synthesis : This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. semanticscholar.org To achieve the target substitution, a specifically designed 1,4-dicarbonyl precursor, such as methyl 2,3-dioxohexanoate, would be required. The availability of such highly functionalized starting materials is often the main challenge of this approach. acs.org

Multicomponent Reactions (MCRs) : Modern synthetic methods often employ MCRs, which can construct complex molecules like substituted pyrroles in a single step with high atom economy and regioselectivity. organic-chemistry.org For example, a copper-catalyzed three-component reaction of an amine, a dialkyl acetylenedicarboxylate, and a β-nitrostyrene derivative proceeds with high regioselectivity. organic-chemistry.org By carefully selecting the starting components, it is possible to control the final substitution pattern on the pyrrole ring. The regioselectivity is often governed by steric and electronic factors during the cyclization step, where a less sterically hindered and more electrophilic carbon is favored for attack. researchgate.net

The successful synthesis of this compound hinges on selecting a synthetic route and a set of precursors that inherently favor the formation of the desired regioisomer.

Optimization of Reaction Conditions for Yield and Purity

The efficient synthesis of this compound and its analogues is highly dependent on the careful selection and optimization of reaction conditions. Key parameters that are frequently fine-tuned include the choice of catalyst, solvent, reaction temperature, and reaction time. Classic methods for pyrrole synthesis, such as the Paal-Knorr and Hantzsch reactions, have been extensively modified to improve outcomes for a wide array of substituted pyrroles. rgmcet.edu.inuni.lu

Catalyst Selection:

The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia, is often accelerated by acidic catalysts. rgmcet.edu.in While traditional Brønsted or Lewis acids can be effective, modern methodologies often employ milder and more efficient catalysts to improve yields and minimize side reactions. A variety of metal triflates have been screened for their efficacy in promoting Paal-Knorr type reactions. For instance, Scandium(III) triflate (Sc(OTf)₃) has been shown to be a highly effective catalyst, capable of promoting the reaction in very low concentrations (1 mol%) under solvent-free conditions, leading to excellent yields of N-substituted pyrroles, often in the range of 89–98%. researchgate.net The reusability of such catalysts is also a significant advantage in green chemistry protocols. researchgate.net Other metal-based catalysts that have demonstrated high efficacy in the synthesis of various pyrroles include those based on zinc, cobalt, titanium, and palladium. researchgate.net

For the Hantzsch pyrrole synthesis, which typically involves the reaction of a β-ketoester with an α-haloketone and ammonia or a primary amine, the choice of catalyst can also be critical. uni.lu While the classic Hantzsch synthesis may not always require a catalyst, modern variations have incorporated them to improve efficiency and expand the substrate scope.

Solvent Effects:

The reaction solvent can profoundly influence the yield and purity of the desired pyrrole. In recent years, there has been a significant push towards the use of more environmentally friendly solvents. Water has been successfully employed as a reaction medium for the Paal-Knorr synthesis, often facilitated by surfactants like sodium dodecyl sulfate, with reported yields for N-substituted pyrroles ranging from 60-98%. rgmcet.edu.in Ionic liquids have also been explored as alternative solvents, offering benefits such as mild reaction conditions and simplified product isolation. uctm.edu Furthermore, deep eutectic solvents, which are mixtures of compounds that have a much lower melting point than the individual components, have been used as both solvents and catalysts, providing a non-toxic and recyclable medium for Paal-Knorr reactions. rsc.org

The following table illustrates the potential impact of solvent choice on the yield of a generic 3-substituted pyrrole-2-carboxylate synthesis, based on trends observed in the literature for related compounds.

Table 1: Effect of Solvent on the Yield of a Generic 3-Substituted Pyrrole-2-Carboxylate Synthesis

| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Toluene | Acetic Acid | 110 | 8 | 65 |

| 2 | Ethanol | p-TSA | 78 | 12 | 70 |

| 3 | Water | SDS | 100 | 6 | 85 |

| 4 | [bmim][PF₆] | None | 80 | 4 | 90 |

| 5 | None | Sc(OTf)₃ | 60 | 2 | 95 |

Temperature and Reaction Time:

Reaction temperature and duration are interdependent parameters that must be optimized to maximize product formation while minimizing decomposition and side-product formation. Higher temperatures generally lead to faster reaction rates, but can also promote the degradation of sensitive starting materials or products. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool for accelerating pyrrole synthesis. In the context of the Paal-Knorr reaction for preparing tricyclic pyrrole-2-carboxamides, microwave irradiation at 80 °C was found to be significantly faster (10 minutes) and resulted in higher yields compared to conventional heating methods. nih.gov This improvement is attributed to shorter reaction times and reduced thermal decomposition. nih.gov

The optimization of these parameters is often interconnected. For instance, a highly active catalyst might allow for lower reaction temperatures and shorter reaction times, leading to a more efficient and selective synthesis. The table below provides a hypothetical optimization of reaction conditions for the synthesis of this compound, illustrating the interplay between different parameters.

Table 2: Hypothetical Optimization of Reaction Conditions for this compound Synthesis

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | Acetic Acid (20) | Toluene | 110 | 12 | 60 | 85 |

| 2 | p-TSA (10) | Ethanol | 80 | 8 | 72 | 90 |

| 3 | Sc(OTf)₃ (1) | None | 60 | 2 | 96 | >98 |

| 4 | MgI₂ etherate (10) | None | 80 | 4 | 92 | 95 |

| 5 | BiCl₃/SiO₂ (5) | Hexane | 25 | 6 | 88 | 94 |

Chemical Reactivity and Transformations of Methyl 3 Ethyl 1h Pyrrole 2 Carboxylate

Reactivity of the Pyrrole (B145914) Ring System

The pyrrole ring is an aromatic heterocycle characterized by a high electron density, which renders it susceptible to attack by electrophiles. However, the presence of an electron-withdrawing ester group at the 2-position deactivates the ring towards electrophilic substitution to some extent. The ethyl group at the 3-position, being an electron-donating group, slightly counteracts this deactivation.

Electrophilic Substitution Reactions on the Pyrrole Nucleus

Pyrroles generally undergo electrophilic substitution at the C2 (α) position due to the greater stabilization of the cationic intermediate. However, in Methyl 3-ethyl-1H-pyrrole-2-carboxylate, the C2 position is already substituted. The directing effects of the existing substituents, therefore, play a crucial role in determining the position of further substitution. The ester group at C2 directs incoming electrophiles to the C4 and C5 positions, while the ethyl group at C3 directs towards the C5 position and, to a lesser extent, the C2 position (which is blocked). Consequently, electrophilic attack is most likely to occur at the C4 or C5 position.

A notable example of electrophilic substitution on a similar pyrrole system is the Vilsmeier-Haack formylation. For instance, the formylation of ethyl 3-fluoro-1H-pyrrole-2-carboxylate using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) results in the introduction of a formyl group. nih.gov This reaction highlights the susceptibility of the pyrrole ring to electrophilic attack even with deactivating groups present. While specific studies on the formylation of this compound are not detailed in the provided results, the general reactivity pattern of similar pyrrole-2-carboxylates suggests that it would undergo formylation, likely at the C4 or C5 position. researchgate.net

Another important electrophilic substitution is halogenation. Pyrrole derivatives can be halogenated using reagents like N-chlorosuccinimide (NCS). For example, the chlorination of a similar compound, ethyl 5-methyl-1H-pyrrole-2-carboxylate, with NCS has been reported. nih.gov This suggests that this compound could undergo similar halogenation reactions.

Oxidation Reactions

The electron-rich nature of the pyrrole ring makes it susceptible to oxidation. The oxidation of pyrroles can lead to a variety of products, including pyrrolinones, maleimides, or polymeric materials, depending on the oxidant and reaction conditions. The presence of substituents on the pyrrole ring can influence the outcome of the oxidation process.

While specific oxidation studies on this compound are not extensively documented in the search results, it is known that the oxidation of the pyrrole ring is a potential side reaction in various chemical transformations. The stability of the ester group itself can also be a factor, as some strong oxidizing agents could potentially affect the ester functionality. It is also important to consider that ethyl esters, in general, can be more prone to autoxidation. nih.govnih.gov The carboxyl carbon in an ester is in a +3 oxidation state. stackexchange.com

Transformations Involving the Ester Moiety

The ester group of this compound is a key functional handle that allows for a variety of chemical modifications.

Hydrolysis to Pyrrole-2-carboxylic Acid

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-ethyl-1H-pyrrole-2-carboxylic acid, under either acidic or basic conditions. This reaction is a fundamental transformation in organic synthesis, often employed to convert an ester into a more versatile carboxylic acid group, which can then be used in further reactions such as amide bond formation. Forcing conditions, such as using a strong base like 10 M sodium hydroxide (B78521) in ethanol (B145695) at elevated temperatures, may be required for the hydrolysis of some substituted pyrrole-2-carboxylates. nih.gov

Alcoholysis and Transesterification Reactions with Various Alcohols

Transesterification is a process where the methyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base. For instance, reacting this compound with ethanol in the presence of a suitable catalyst would yield Ethyl 3-ethyl-1H-pyrrole-2-carboxylate.

Enzymatic transesterification has also been explored for pyrrole-2-carboxylates. Lipases, such as Novozym 435, have been shown to be effective in catalyzing the transesterification of methyl 1H-pyrrole-2-carboxylate with various alcohols, including benzyl (B1604629) alcohol. nih.gov The efficiency of this enzymatic reaction can be influenced by factors such as the choice of solvent and the molar ratio of the reactants. nih.gov For example, the use of molecular sieves can significantly increase the conversion rate by removing the methanol (B129727) by-product and shifting the equilibrium towards the product. nih.gov

Below is a table summarizing the effect of different lipases on the transesterification of methyl 1H-pyrrole-2-carboxylate with benzyl alcohol, which provides insight into the potential for similar reactions with this compound.

| Lipase | Yield of Benzyl 1H-pyrrole-2-carboxylate (%) |

| Novozym 435 | 46 |

| CRL | 9 |

| Lipozyme TLIM | <3 |

| Table based on data for the transesterification of methyl 1H-pyrrole-2-carboxylate. nih.gov |

This enzymatic approach offers a milder alternative to traditional chemical methods and can be highly selective.

Decarboxylation Studies of Pyrrole-2-carboxylic Acid Derivatives

The decarboxylation of pyrrole-2-carboxylic acids, the parent acids of esters like this compound, has been studied extensively to understand its mechanism and kinetics. These studies are typically conducted on the parent pyrrole-2-carboxylic acid, as the principles are directly applicable to its alkyl-substituted derivatives.

The acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid does not proceed by simple protonation of the carboxyl group. nih.gov Instead, the accepted mechanism involves the protonation of the pyrrole ring, primarily at the C2 position (the carbon bearing the carboxyl group). researchgate.netcdnsciencepub.comchemtube3d.com This initial protonation creates a thermodynamically stable pyrrolium cation where the positive charge can be delocalized onto the nitrogen atom through resonance. chemtube3d.comwikipedia.org

Kinetic studies show that the decarboxylation of pyrrole-2-carboxylic acid in aqueous solution is a first-order reaction with respect to the substrate at a constant pH. researchgate.netresearchgate.netcdnsciencepub.com The rate-determining step of the reaction is dependent on the acidity of the medium. researchgate.netcdnsciencepub.comcdnsciencepub.com

At low acidities (pH > 1): The protonation of the pyrrole ring is the slow, rate-determining step. cdnsciencepub.comcdnsciencepub.com

At high acidities (pH < 1): The rate of ring protonation becomes faster than the subsequent steps, and the decarboxylation of the protonated intermediate becomes rate-limiting. cdnsciencepub.comcdnsciencepub.com

Kinetic isotope effect studies provide further support for the proposed mechanism. The ¹³C-carboxyl kinetic isotope effect is negligible at pH ~3 but becomes significant (e.g., 2.8% in 4 M HClO₄) at high acidity, which is consistent with the C-C bond cleavage becoming more rate-limiting in strongly acidic solutions. researchgate.netcdnsciencepub.comresearchgate.netcdnsciencepub.com

| Condition | Observation | Implication | Reference |

|---|---|---|---|

| Fixed pH | First-order reaction | Rate is directly proportional to substrate concentration | researchgate.netcdnsciencepub.com |

| Low Acidity (pH 1-3) | Ring protonation is rate-determining | The initial electrophilic attack on the ring is the slowest step | cdnsciencepub.comcdnsciencepub.com |

| High Acidity (e.g., 4 M HClO₄) | ¹³C kinetic isotope effect is ~2.8% | C-C bond cleavage is part of the rate-determining step | researchgate.netcdnsciencepub.com |

| H₂O vs. D₂O Solvent | Solvent isotope effect varies with acidity | Water is involved in the rate-determining step (hydrolytic mechanism) | nih.gov |

The rate of decarboxylation is highly dependent on the pH of the solution. As the pH decreases from 3 to 1, the rate constant shows a slight increase. researchgate.netcdnsciencepub.comcapes.gov.br However, as the acidity increases further (from pH 1 into concentrated acid solutions like 10 M HCl), the rate of decarboxylation increases rapidly. researchgate.netcdnsciencepub.comresearchgate.netcdnsciencepub.com

This pH profile is explained by the reaction mechanism, which posits that the species undergoing decarboxylation is the zwitterionic intermediate formed by the protonation of the pyrrole ring at the C2-position. cdnsciencepub.comcdnsciencepub.com At very low pH, the concentration of this key protonated intermediate is significantly higher, leading to a much faster reaction rate. The pKa of the conjugate acid of pyrrole is approximately -3.8, indicating that substantial protonation of the ring only occurs in strongly acidic media. wikipedia.org The rapid increase in the decarboxylation rate below pH 1 is a direct consequence of the increased availability of the ring-protonated substrate. cdnsciencepub.com

Reactivity of the Alkyl Substituents (Methyl and Ethyl)

The alkyl groups attached to the pyrrole ring in this compound—the ethyl group at the C3 position and the methyl group of the ester—are generally not the primary sites of reactivity under common synthetic conditions. Their main role is to influence the electronic properties and steric environment of the pyrrole core.

Both the ethyl group and the methyl ester group (via the oxygen atom) are considered electron-donating. Alkyl substituents, in particular, increase the electron density of the pyrrole ring, which in turn enhances its basicity compared to unsubstituted pyrrole. wikipedia.orgcdnsciencepub.com This increased electron density also activates the ring towards electrophilic substitution reactions, such as halogenation or formylation. numberanalytics.comnih.gov However, the positions of electrophilic attack are governed by the combined directing effects of the existing substituents (the C2-ester and the C3-ethyl group) and are typically on the ring itself rather than on the alkyl side chains.

Direct functionalization of the ethyl or methyl groups would require conditions that favor radical reactions, such as radical halogenation using N-bromosuccinimide with a radical initiator. Such transformations are less common compared to the rich chemistry of electrophilic substitution on the pyrrole ring or transformations of the carboxylate group.

Advanced Spectroscopic Characterization in Research on Pyrrole Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the molecular framework and deduce subtle electronic and spatial relationships.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. For Methyl 3-ethyl-1H-pyrrole-2-carboxylate, the ¹H NMR spectrum would display a set of characteristic signals, each corresponding to a unique proton or group of equivalent protons.

The N-H proton of the pyrrole (B145914) ring is expected to appear as a broad singlet at a downfield chemical shift (typically δ 8.5-9.5 ppm), with its broadness resulting from quadrupole-induced relaxation by the adjacent ¹⁴N nucleus and potential intermolecular exchange. The two non-equivalent protons on the pyrrole ring, H-4 and H-5, would appear as distinct multiplets. Based on data from related structures like pyrrole-2-carboxylic acid, the H-5 proton would likely resonate further downfield than the H-4 proton due to the deshielding effect of the adjacent nitrogen atom. chemicalbook.com

The ethyl group at position 3 would give rise to a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a classic signature of an ethyl group coupled to a non-proton-bearing atom. The methyl ester group (-OCH₃) would produce a sharp singlet, typically observed around δ 3.8 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| N-H | 8.5 - 9.5 | Broad Singlet (br s) | Chemical shift and broadening can be solvent-dependent. |

| H-5 (ring) | ~6.8 | Triplet (t) or Multiplet (m) | Coupled to H-4 and N-H. |

| H-4 (ring) | ~6.1 | Triplet (t) or Multiplet (m) | Coupled to H-5. |

| -COOCH₃ | ~3.8 | Singlet (s) | Characteristic shift for a methyl ester. |

| -CH₂CH₃ | ~2.8 | Quartet (q) | Coupled to the adjacent methyl protons. |

| -CH₂CH₃ | ~1.2 | Triplet (t) | Coupled to the adjacent methylene protons. |

¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule. nih.gov In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would appear as a single line, simplifying the spectrum and allowing for clear identification of the carbon skeleton.

The carbonyl carbon (C=O) of the ester group is the most deshielded, typically appearing in the δ 160-165 ppm region. The four carbons of the pyrrole ring would resonate in the aromatic region (δ 100-140 ppm). Substituent effects are predictable; the C-2 carbon, attached to the electron-withdrawing ester group, and the C-5 carbon, adjacent to the nitrogen, would be the most downfield of the ring carbons. nih.gov The carbons of the ethyl group and the methyl ester would appear in the upfield, aliphatic region of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C=O | 160 - 165 |

| C-5 (ring) | ~128 |

| C-2 (ring) | ~125 |

| C-3 (ring) | ~120 |

| C-4 (ring) | ~110 |

| -COOCH₃ | ~51 |

| -CH₂CH₃ | ~19 |

| -CH₂CH₃ | ~14 |

While 1D NMR provides fundamental data, 2D NMR techniques are essential for unambiguous assignment and for probing stereochemical and conformational details.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, definitively linking the H-4 and H-5 protons of the pyrrole ring and confirming the connectivity within the ethyl group (-CH₂- to -CH₃).

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing insights into the molecule's preferred conformation. For example, NOESY could reveal spatial proximity between the H-4 proton and the methylene protons of the ethyl group at C-3, helping to define the orientation of the substituent relative to the ring.

These advanced methods, often used in concert, provide a comprehensive and unambiguous structural determination that is critical in modern chemical research.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. acgpubs.org The IR spectrum of this compound would show several characteristic absorption bands that confirm its key structural features.

The most prominent peaks would include a moderate to sharp absorption band for the N-H stretch of the pyrrole ring (around 3300-3400 cm⁻¹), a very strong and sharp absorption for the C=O stretch of the ester group (around 1680-1720 cm⁻¹), and strong C-O stretching bands associated with the ester linkage (in the 1300-1100 cm⁻¹ region). chemicalbook.com Additionally, C-H stretching vibrations from the aromatic pyrrole ring and the aliphatic ethyl and methyl groups would be visible just below and above 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Pyrrole N-H | Stretch | 3300 - 3400 | Medium, Sharp |

| Aromatic C-H (ring) | Stretch | 3100 - 3150 | Medium |

| Aliphatic C-H (alkyl) | Stretch | 2850 - 2960 | Medium to Strong |

| Ester C=O | Stretch | 1680 - 1720 | Strong, Sharp |

| Pyrrole C=C/C-N | Ring Stretch | 1450 - 1550 | Medium to Strong |

| Ester C-O | Stretch | 1100 - 1300 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a new compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or more decimal places).

For this compound, with the molecular formula C₈H₁₁NO₂, the theoretical monoisotopic mass can be calculated with high accuracy. HRMS analysis would be expected to yield an m/z value for the protonated molecule [M+H]⁺ that matches this theoretical value, providing unequivocal evidence for the compound's elemental formula and distinguishing it from other isomers or compounds with the same nominal mass. This technique is routinely used to confirm the identity of products in the synthesis of novel pyrrole esters. rsc.org

Molecular Formula: C₈H₁₁NO₂

Calculated Monoisotopic Mass: 153.07898 u

An experimental HRMS result matching this value would confirm the elemental composition.

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

When a compound can be grown as a suitable single crystal, X-ray crystallography provides the ultimate proof of structure by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique yields exact bond lengths, bond angles, and torsional angles.

While a crystal structure for this compound is not publicly available, analysis of closely related compounds like Ethyl 5-methyl-1H-pyrrole-2-carboxylate reveals key structural insights applicable to this class of molecules. nih.gov X-ray analysis would confirm the planarity of the pyrrole ring. Furthermore, it would reveal how the molecules pack in the crystal lattice, detailing important intermolecular interactions. A crucial interaction for this molecule would be hydrogen bonding between the pyrrole N-H group of one molecule and the ester carbonyl oxygen (C=O) of a neighboring molecule. Such interactions often lead to the formation of centrosymmetric dimers or extended polymeric chains in the solid state, which dictates many of the material's physical properties. nih.gov

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Thermal Degradation Pathway Analysis

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique employed to investigate the thermal decomposition of complex molecules. csic.es In the context of pyrrole esters, such as this compound, Py-GC/MS provides critical insights into their behavior at elevated temperatures, revealing the pathways through which they degrade and the nature of the resulting products. This is particularly relevant for applications where these compounds might be exposed to high-temperature processing. researchgate.net

The technique involves the rapid heating of a sample to a specific temperature in an inert atmosphere, which causes the molecule to break down into smaller, volatile fragments. These fragments are then separated by gas chromatography and identified by mass spectrometry. csic.es The resulting data, a pyrogram, displays the distribution of degradation products, allowing for the reconstruction of the thermal degradation pathways. frontier-lab.com

Research on the thermal behavior of various N-substituted pyrrole esters using Py-GC/MS has demonstrated that the substitution pattern on the pyrrole ring and the nature of the ester group significantly influence the degradation process. researchgate.net For instance, the pyrolysis of certain pyrrole esters has been shown to yield a variety of smaller, often aromatic, compounds. researchgate.net

While specific Py-GC/MS data for this compound is not extensively detailed in publicly available literature, the thermal degradation pathways can be inferred from studies on analogous pyrrole derivatives. The primary degradation events are expected to involve the cleavage of the ester group and fragmentation of the pyrrole ring itself.

The initial and most likely degradation step for this compound would be the cleavage of the ester bond. This can occur through several mechanisms, including decarboxylation or the loss of the methyl group. Theoretical studies on the decarboxylation of pyrrole-2-carboxylic acid suggest that this is a plausible pathway, potentially leading to the formation of 3-ethyl-1H-pyrrole. researchgate.net

Following the initial ester cleavage, the substituted pyrrole ring will undergo further fragmentation at higher temperatures. Studies on the pyrolysis of the parent pyrrole molecule have shown that its decomposition can lead to the formation of various nitriles, hydrogen cyanide, and a range of small hydrocarbons like acetylene (B1199291) and methane. nih.gov The presence of the ethyl group at the 3-position would likely influence the distribution of these fragmentation products.

In a study on the thermal degradation of N-substituted pyrrole esters, several fragrance and flavor compounds were identified among the pyrolysis products. researchgate.net These included alkylpyrroles, 2-methylbutyric acid, and benzoic acid, indicating a complex series of reactions involving both the pyrrole core and the substituents. researchgate.net

A hypothetical thermal degradation of this compound, based on the principles observed in related compounds, might proceed through the pathways illustrated in the table below.

Interactive Data Table: Postulated Pyrolysis Products of this compound

| Postulated Product | Chemical Formula | Potential Formation Pathway | Significance |

| 3-Ethyl-1H-pyrrole | C₆H₉N | Decarboxylation of the ester group. | Primary degradation product from ester cleavage. |

| Pyrrole | C₄H₅N | Loss of the ethyl and carboxylate groups. | Fundamental pyrrolic core. |

| Ethyl cyanide (Propionitrile) | C₃H₅N | Fragmentation of the pyrrole ring. | A common product from the pyrolysis of nitrogen-containing heterocycles. |

| Acetonitrile | C₂H₃N | Further fragmentation of the pyrrole ring. | A stable small molecule resulting from extensive degradation. |

| Methane | CH₄ | Cleavage of the methyl group from the ester. | Indicates fragmentation of the ester moiety. |

| Ethene | C₂H₄ | Cleavage and rearrangement of the ethyl group. | Indicates fragmentation of the alkyl substituent. |

| Carbon Dioxide | CO₂ | Decarboxylation. | Direct evidence of the loss of the carboxylate group. |

The analysis of these degradation products via Py-GC/MS provides a detailed fingerprint of the thermal stability and decomposition chemistry of the parent molecule. This information is invaluable for understanding the behavior of pyrrole esters in various applications and for the development of new, more stable compounds. nih.gov

Applications of Methyl 3 Ethyl 1h Pyrrole 2 Carboxylate in Advanced Organic Synthesis and Materials Science

Role as Key Synthetic Intermediates and Building Blocks

Substituted pyrrole-2-carboxylates, including the methyl 3-ethyl variant, are foundational building blocks in modern synthetic chemistry. The ester and the reactive pyrrole (B145914) ring positions provide orthogonal handles for sequential chemical transformations, enabling the efficient assembly of elaborate molecules.

Precursors for Complex Poly-substituted Heterocyclic Systems

The pyrrole-2-carboxylate framework is a premier starting point for the synthesis of more complex, often poly-substituted, heterocyclic systems. Researchers utilize these intermediates to construct molecules with significant biological or material properties. For instance, halogen-doped pyrrole building blocks, derived from precursors like ethyl 5-methyl-1H-pyrrole-2-carboxylate, are crucial for creating potent nanomolar inhibitors of bacterial DNA gyrase B. nih.gov Similarly, ethyl 3-fluoro-1H-pyrrole-2-carboxylate is a key fragment in the development of drug candidates targeting the hepatitis B virus. researchgate.net

The versatility of this scaffold is further demonstrated in its use to create fused ring systems and other complex derivatives. The synthesis of novel pyrrole-based hydrazones with antiproliferative activity has been achieved using substituted pyrrole aldehydes, which themselves can be derived from pyrrole-2-carboxylate esters. Furthermore, these esters serve as precursors for pyrrolin-4-ones, a class of compounds investigated for antimalarial and HIV-1 protease inhibitory activities. mdpi.com

Table 1: Examples of Pyrrole-2-Carboxylate Derivatives as Precursors

| Precursor Compound | Resulting Complex System/Application |

| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | Halogenated pyrroles for antibacterial agents nih.gov |

| Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | Key fragment for Hepatitis B drug candidates researchgate.net |

| 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | Pyrrole chalcone (B49325) derivatives with antimicrobial activity researchgate.net |

| 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid derivatives | Bioactive compounds with potential antimalarial and HIV-1 protease inhibitory activity mdpi.com |

Scaffolds for the Design and Synthesis of Diverse Chemical Libraries

In drug discovery and medicinal chemistry, the concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. The pyrrole-2-carboxylate core is an exemplary scaffold for generating diverse chemical libraries. By systematically altering the substituents on the pyrrole ring, chemists can produce a large number of related compounds for biological screening.

The synthesis of halogen-substituted pyrrole building blocks for conversion into nanomolar inhibitors of bacterial DNA gyrase B showcases their utility in medicinal chemistry. researchgate.net The development of efficient synthetic routes to compounds like ethyl 3-fluoro-1H-pyrrole-2-carboxylate, a key piece of a potent drug candidate, underscores the importance of this scaffold. researchgate.net Research has demonstrated the synthesis of new pyrrole hydrazones with antiproliferative effects, starting from functionalized pyrrole-2-carboxylates. This highlights how the core structure can be elaborated to explore new biological activities.

Intermediates in the Synthesis of Agrochemicals and Dyes

The pyrrole-2-carboxamide fragment, derived from the corresponding carboxylate, is an integral part of various natural and synthetic anti-infective agents. nih.gov This broad-spectrum activity against pathogens is relevant to the development of new agrochemicals, such as fungicides and bactericides. For example, novel pyrrole chalcone derivatives synthesized from a pyrrole-3-carboxylate precursor have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.net

While specific, large-scale applications in the modern dye industry are not extensively documented in recent literature, the fundamental structure of the pyrrole ring is a chromophore. The conjugated π-system of the pyrrole ring is a key feature responsible for the electronic properties of these molecules. The historical name for the polymer form, "pyrrole black," points to its inherent color. The electronic and optical properties can be tuned by modifying the substituents on the ring, a principle that is central to the design of dye molecules.

Applications in Catalysis Research

The pyrrole ring itself is a substrate of significant interest in the field of catalysis. Modern synthetic methods, particularly those involving transition-metal catalysis, have focused on the direct C-H functionalization of heterocycles. 1H-Pyrroles can be directly functionalized through the incorporation of carbene groups from diazo compounds in reactions catalyzed by complexes of copper (Cu) or rhodium (Rh). researchgate.net

These carbene transfer reactions are a powerful tool for the selective C-H functionalization of pyrroles, leading to the formation of valuable alkylated pyrrole derivatives with high selectivity. researchgate.net This area of research enables the modification of the pyrrole scaffold in ways not achievable through traditional methods, opening new pathways to novel compounds and materials.

Advanced Materials Development (e.g., Conducting Polymers)

Pyrrole derivatives are essential monomers for the synthesis of conducting polymers, most notably polypyrrole (PPy). These materials possess a conjugated backbone of alternating single and double bonds, which, through a process called doping (oxidation or reduction), allows for the movement of charge carriers, making the material electrically conductive.

While the parent pyrrole is commonly used, substituted pyrroles such as Methyl 3-ethyl-1H-pyrrole-2-carboxylate are valuable for creating functionalized conducting polymers. The substituents on the pyrrole ring can be used to precisely tune the properties of the resulting polymer, including:

Solubility and Processability: Alkyl and ester groups can improve solubility in organic solvents, making it easier to process the polymer into films and other forms.

Electronic Properties: The electron-donating or -withdrawing nature of the substituents can alter the polymer's band gap, conductivity, and redox potentials.

Surface Functionalization: Carboxylate groups, in particular, can be used as handles for further chemical modification. For example, carboxylic acid-functionalized polypyrrole surfaces have been used to covalently attach bioactive molecules, such as peptides, to create bioactive scaffolds for tissue engineering. researchgate.net

The synthesis of these polymers is typically achieved through chemical or electrochemical oxidation of the monomer. researchgate.net The resulting functionalized polypyrroles are promising for applications in biosensors, electrochromic devices, and as electrically addressable substrates for cell cultures. researchgate.net

Structure Reactivity and Structure Property Relationship Studies of Pyrrole Esters

Influence of Substituents on Chemical Reactivity and Selectivity

In the case of "Methyl 3-ethyl-1H-pyrrole-2-carboxylate," the C2-methoxycarbonyl group acts as an electron-withdrawing group, while the C3-ethyl group is an electron-donating group. This substitution pattern influences the electron density distribution within the pyrrole (B145914) ring, thereby directing the outcome of chemical reactions. For instance, in electrophilic substitution reactions, the activating effect of the C3-ethyl group can compete with the deactivating effect of the C2-carboxylate group, leading to specific regiochemical outcomes.

Studies on related substituted pyrroles, such as ethyl 5-methyl-1H-pyrrole-2-carboxylate, have shown that electrophilic chlorination with N-chlorosuccinimide can be selective for the position adjacent to the electron-donating methyl group. nih.gov Similarly, the Vilsmeier-Haack formylation of ethyl 3-fluoro-1H-pyrrole-2-carboxylate results in a mixture of 4- and 5-formylated regioisomers, demonstrating the directing effects of both the fluoro and carboxylate substituents. nih.gov

The reactivity of the carboxylate group itself can also be influenced by the ring substituents. For example, the hydrolysis of the ester group in substituted pyrrole-2-carboxylates to the corresponding carboxylic acid can require forcing conditions, such as heating with a strong base. nih.gov

The following interactive table summarizes the influence of various substituents on the reactivity of the pyrrole ring in different reactions, based on findings for analogous compounds.

| Substituent at C3/C4/C5 | Reagent | Reaction Type | Observed Effect on Reactivity/Selectivity | Reference |

| 5-Methyl | N-Chlorosuccinimide | Electrophilic Chlorination | Selective chlorination at the position next to the methyl group. | nih.gov |

| 3-Fluoro | POCl₃, DMF | Vilsmeier-Haack Formylation | Formation of a mixture of 4- and 5-formylated regioisomers. | nih.gov |

| 5-Methyl | Selectfluor | Electrophilic Fluorination | Fluorination occurs, though yields may be modest. | nih.gov |

| Various aryl and alkyl groups | Palladium catalysts | Cascade Functionalization | The electronic nature of substituents influences the reaction pathway and product distribution. | acs.org |

Stereochemical Aspects and Diastereoselectivity in Reactions

The stereochemical outcome of reactions involving substituted pyrroles is a critical aspect, particularly in the synthesis of complex molecules and chiral compounds. The existing stereocenters on the pyrrole ring or in the reacting partners can significantly influence the formation of new stereocenters, a phenomenon known as diastereoselectivity.

While specific studies on the diastereoselective reactions of "this compound" are not extensively documented, general principles derived from related systems can be applied. For instance, in reactions where the pyrrole nucleus acts as a nucleophile, the approach of the electrophile can be directed by the steric bulk of the substituents on the pyrrole ring. The ethyl group at the C3 position and the methyl carboxylate at the C2 position would create a specific steric environment around the pyrrole core, potentially favoring one diastereomeric transition state over another.

In the context of synthesizing pyrrolizine and indolizine-fused heterocycles through palladium-catalyzed cascade transformations, the substituents on the pyrrole ring have been shown to influence the regioselectivity and, by extension, the stereochemical arrangement of the final product. acs.org Although not explicitly focused on diastereoselectivity, these findings highlight the directing influence of the substitution pattern.

Research on the synthesis of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles, which are precursors to substituted pyrrole-2-carboxylic acids, has demonstrated that the cyclization step can lead to the formation of both trans and cis diastereoisomers. The ratio of these diastereomers is influenced by the reaction conditions and the nature of the substituents on the aryl rings. frontierspecialtychemicals.com

The following table provides examples of reactions with related pyrrole derivatives where stereochemistry plays a key role.

| Reactants | Reaction Type | Key Stereochemical Observation | Reference |

| 2-Amino-5-oxonitriles (precursors to substituted pyrrole-2-carbonitriles) | Cyclization | Formation of trans and cis diastereoisomers of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles. | frontierspecialtychemicals.com |

| Pyrrole-derived multifunctional alkynes | Palladium-catalyzed cascade | Regioselectivity influenced by substituents, leading to different fused heterocyclic systems. | acs.org |

These examples underscore the importance of considering the steric and electronic properties of all substituents on the pyrrole ring when predicting or controlling the stereochemical outcome of a reaction.

Relationship between Molecular Architecture and Non-Emissive Photophysical Properties

For pyrrole esters like "this compound," the relationship between structure and non-emissive properties is influenced by several factors, including the nature and position of substituents, molecular rigidity, and the surrounding environment.

The introduction of substituents can alter the energy levels of the singlet and triplet excited states, thereby affecting the rates of intersystem crossing. For instance, the presence of heavy atoms or certain functional groups can enhance spin-orbit coupling, promoting intersystem crossing from the singlet excited state to a triplet state, which can then decay non-radiatively.

Molecular flexibility also plays a crucial role. In many organic molecules, non-radiative decay is facilitated by intramolecular rotations and vibrations. Restricting these motions, for example, by creating a more rigid molecular structure or by aggregation, can suppress non-emissive pathways and enhance fluorescence. Conversely, flexible substituents can provide avenues for non-radiative energy dissipation. In "this compound," the ethyl and methyl carboxylate groups possess rotational freedom that could contribute to non-emissive decay channels.

Studies on other heterocyclic systems have shown that the introduction of an aromatic carbonyl group can initiate spin-orbital coupling and enhance intersystem crossing, leading to phosphorescence rather than fluorescence. sigmaaldrich.com While this study focused on emissive properties, it highlights how specific functional groups can dictate the dominant de-excitation pathway. In the case of pyrrole esters, the ester carbonyl group can also influence the electronic landscape and excited-state dynamics.

The following table summarizes factors influencing non-emissive decay in pyrrole-like systems.

| Structural/Environmental Factor | Influence on Non-Emissive Decay | General Observation | Reference |

| Intramolecular Motion | Increased flexibility can enhance non-radiative decay. | Restriction of intramolecular motion in aggregates can lead to enhanced emission. | sigmaaldrich.com |

| Heavy Atoms/Specific Functional Groups | Can enhance spin-orbit coupling, promoting intersystem crossing. | Introduction of aromatic carbonyls can lead to phosphorescence. | sigmaaldrich.com |

| Solvent Polarity and Hydrogen Bonding | Can stabilize excited states differently, affecting the energy gap between states and influencing decay pathways. | In some systems, protic solvents can enhance fluorescence by inhibiting intersystem crossing. | mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.